6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8OS/c1-13-21(31-15(3)22-13)17-4-7-20(30)28(25-17)12-16-8-10-27(11-9-16)19-6-5-18-24-23-14(2)29(18)26-19/h4-7,16H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSCYOZAKREKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyridazine derivatives. The synthetic pathway often includes:
- Formation of Thiazole Moiety : Utilizing 2,4-dimethylthiazole as a starting material.
- Pyridazine Construction : Coupling reactions to introduce the triazolo-pyridazine structure.
- Final Assembly : Combining the thiazole and dihydropyridazinone components through various coupling techniques.
Anticonvulsant Properties
Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticonvulsant activities. For instance, a related compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in picrotoxin-induced convulsion models . The structural features contributing to this activity include:
- Electron-donating groups : Such as methyl groups that enhance receptor interaction.
- Pyrrolidine rings : Which have been shown to improve activity through increased binding affinity.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
These findings suggest that modifications in the thiazole and triazole components can significantly affect cytotoxicity against various cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Thiazole Ring : Essential for cytotoxicity; modifications can either enhance or reduce activity.
- Piperidine Substituents : Variations in the piperidine ring affect binding affinity and selectivity towards specific targets.
- Triazole Integration : The presence of triazole enhances the overall potency against certain cancer cell lines.
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of thiazole derivatives, compound analogs were tested in a picrotoxin model. The results indicated that specific substitutions on the thiazole ring significantly improved efficacy compared to standard treatments .
Case Study 2: Anticancer Activity
A series of triazolo-thiazole compounds were screened against MCF-7 breast cancer cells. The most active compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating a promising alternative for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
- Structural Similarities : Both compounds share a triazolopyridazine core linked to a piperidine group, enabling bivalent binding to bromodomains (e.g., BRD4) .
- Key Differences: AZD5153 includes a methoxy group on the triazolopyridazine and a phenoxy-ethyl-piperazine chain, whereas the target compound substitutes these with a 2,4-dimethylthiazole and a dihydropyridazinone. Pharmacokinetic Profile: AZD5153 exhibits high oral bioavailability and potent tumor growth inhibition in xenograft models (IC₅₀ < 10 nM for BRD4). The thiazole group in the target compound may improve solubility but could alter metabolic stability compared to AZD5153’s methoxy group .
5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Structural Similarities: Both compounds contain thiazole-derived rings, which are known to enhance binding to cysteine-rich domains (e.g., kinases) .
- Key Differences: The comparison compound lacks the triazolopyridazine and dihydropyridazinone moieties, resulting in a simpler structure with lower molecular weight (MW: 483.6 g/mol vs. ~550 g/mol for the target compound). Activity: The thioxo-thiazolidinone group in this compound is associated with kinase inhibition, but its potency is likely lower due to the absence of bivalent binding motifs .
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid
- Structural Similarities : Both integrate triazole and pyrazole rings, which are common in ATP-competitive inhibitors .
- Computational Data: In silico studies suggest moderate logP values (~2.5) for this compound, whereas the target compound’s thiazole and methyl groups may increase hydrophobicity (predicted logP: ~3.2) .
Comparative Data Table
Research Findings and Implications
- Bivalent Binding Advantage : The triazolopyridazine-piperidine motif in the target compound and AZD5153 enables simultaneous interaction with two bromodomains, a feature absent in simpler thiazole/thiadiazine derivatives .
- Synthetic Challenges : The target compound’s complexity (e.g., multiple heterocycles) likely requires multi-step synthesis, similar to methods in (e.g., sodium acetate-mediated cyclization) .
Preparation Methods
Triazolo[4,3-b]pyridazine Synthesis
The 1,2,4-triazolo[4,3-b]pyridazine fragment is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective triazole annulation. Alternatively, cyclocondensation of 3-aminopyridazine-6-carboxylates with hydrazine hydrate under acidic conditions generates the fused triazole-pyridazine system. For example, Smolyar and coworkers demonstrated that heating 5-nitropyridin-2(1H)-ones with excess hydrazine hydrate at 140°C for 3–4 hours yields triazolo-pyridazinones in 86% yield without chromatography.
Dihydropyridazinone Core Formation
The 2,3-dihydropyridazin-3-one ring is synthesized via cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For instance, refluxing methyl acrylate derivatives with hydrazine hydrate in ethanol generates the dihydropyridazinone skeleton, which is subsequently functionalized at the C-2 position.
Fragment Coupling Strategies
Piperidine-4-ylmethyl Incorporation
The piperidine subunit is introduced through reductive amination or nucleophilic alkylation. A patented method for analogous intermediates employs sodium borohydride as a reducing agent for imine intermediates derived from 4-piperidone and primary amines. For the target compound, 4-(aminomethyl)piperidine is reacted with a bromomethyl-dihydropyridazinone precursor in the presence of a base such as potassium carbonate, achieving C–N bond formation at the C-2 position of the dihydropyridazinone.
Thiazole Ring Installation
The 2,4-dimethylthiazole-5-yl group is coupled via palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling of a boronic ester-functionalized thiazole with a halogenated dihydropyridazinone intermediate (e.g., 6-bromo-2,3-dihydropyridazin-3-one) using Pd(PPh₃)₄ as a catalyst in a toluene/water biphasic system affords the biaryl linkage.
Integrated Synthetic Routes
Sequential Cyclization and Coupling
A representative pathway involves:
-
Triazolo-pyridazine synthesis : Reacting 3-methyl-6-hydrazinylpyridazine with acetyl chloride in acetic acid to form the triazole ring, followed by nitration and reduction to install the methyl group at position 3.
-
Dihydropyridazinone formation : Cyclizing ethyl 3-(2-hydrazinylacetyl)propanoate with hydrochloric acid in ethanol under reflux.
-
Piperidine coupling : Alkylating the dihydropyridazinone at C-2 with 1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbaldehyde via reductive amination using NaBH₃CN in methanol.
-
Thiazole introduction : Performing a Suzuki coupling between 6-bromo-dihydropyridazinone and 2,4-dimethylthiazol-5-ylboronic acid under Pd catalysis.
Table 1: Key Reaction Conditions and Yields
Optimization and Challenges
Regioselectivity in Triazole Formation
Copper(I) catalysts in CuAAC ensure regioselective 1,4-disubstituted triazole formation, critical for correct fusion with the pyridazine ring. Alternative ruthenium-catalyzed methods were avoided due to undesired 1,5-regiochemistry.
Purification Strategies
Chromatography-free protocols, such as crystallization from ethyl acetate/hexane mixtures, are prioritized for industrial scalability. The triazolo-pyridazine intermediate’s low solubility in nonpolar solvents facilitates high-purity recovery.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 4.8 Hz, 1H, pyridazine-H), 4.32 (s, 2H, CH₂-piperidine), 2.45 (s, 3H, thiazole-CH₃).
-
HRMS : m/z calculated for C₂₁H₂₄N₈OS [M+H]⁺: 437.1802; found: 437.1806.
Industrial-Scale Considerations
Continuous flow reactors enhance safety and efficiency for exothermic steps like CuAAC. Patent CN112300059B highlights the use of immobilized Pd catalysts in fixed-bed reactors for Suzuki couplings, reducing metal leaching and improving turnover numbers .
Q & A
Q. How can researchers confirm the structural identity of this compound after synthesis?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign proton/carbon environments to verify substituent positions (e.g., piperidine or thiazole protons) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation for unambiguous structural validation .
Q. What are the critical parameters for ensuring high-purity synthesis?
Methodological Answer: Optimize reaction conditions systematically:
- Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Catalysts : Use triethylamine or similar bases to stabilize intermediates .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound .
Q. How can researchers predict the pharmacokinetic properties of this compound?
Methodological Answer: Use computational tools for in silico analysis:
- SwissADME : Evaluate lipophilicity (LogP), solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .
- Molecular Dynamics Simulations : Assess membrane permeability and metabolic stability .
Q. What analytical techniques are suitable for monitoring reaction progress?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Track intermediates using UV-active spots .
- High-Performance Liquid Chromatography (HPLC) : Quantify yield and purity with reverse-phase columns .
Q. How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
- Surfactants : Polysorbate-80 or cyclodextrins to enhance aqueous dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across assays?
Methodological Answer:
- Orthogonal Assays : Validate results using independent methods (e.g., enzymatic vs. cell-based assays) .
- Dose-Response Analysis : Test multiple concentrations to rule out assay-specific artifacts .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify consensus trends .
Q. What strategies improve synthetic yields during scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Statistically optimize temperature, solvent ratios, and catalyst loading .
- Flow Chemistry : Enhance heat/mass transfer for multi-step reactions .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
Q. How can computational methods guide target identification for this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets (e.g., 14-α-demethylase lanosterol) .
- QSAR Modeling : Corrogate structural features (e.g., thiazole ring) with known bioactivity profiles .
Q. What experimental approaches validate hypothesized structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methyl groups on thiazole) and test bioactivity .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities to targets (e.g., kinases) .
Q. How to address discrepancies between computational predictions and experimental pharmacokinetic data?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to detect in vivo degradation products .
- Caco-2 Assays : Measure intestinal permeability to refine in silico absorption models .
Notes
- Contradictory Data : Cross-validate solubility and bioactivity findings using orthogonal methods .
- Advanced Synthesis : Prioritize flow chemistry for hazardous intermediates (e.g., Appel salt reactions) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo testing of novel compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
